Ethyl 2-(2-((5-(3,4-diethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate

Description

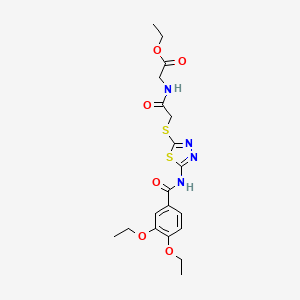

Ethyl 2-(2-((5-(3,4-diethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate is a synthetic heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 3,4-diethoxybenzamido group at the 5-position. The thiadiazole ring is further functionalized via a thioether linkage to an acetamido-ethyl acetate moiety. The 3,4-diethoxybenzamido group may enhance lipophilicity and binding affinity to biological targets compared to simpler substituents, while the acetamido-ethyl acetate chain could influence solubility and metabolic stability .

Properties

IUPAC Name |

ethyl 2-[[2-[[5-[(3,4-diethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O6S2/c1-4-27-13-8-7-12(9-14(13)28-5-2)17(26)21-18-22-23-19(31-18)30-11-15(24)20-10-16(25)29-6-3/h7-9H,4-6,10-11H2,1-3H3,(H,20,24)(H,21,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJOJPGFFCRUGFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NCC(=O)OCC)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Ethyl 2-(2-((5-(3,4-diethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate typically involves a multi-step process. Starting materials include ethyl acetate and 3,4-diethoxybenzamide, which are reacted with thionyl chloride to form the initial intermediates. The subsequent steps involve the introduction of the 1,3,4-thiadiazole ring and the acetamido group through carefully controlled reactions involving reagents like thiourea and sodium ethoxide. The final product is obtained after purification through crystallization or chromatography.

Industrial Production Methods: : Industrial production often follows a similar synthetic route but is scaled up with optimized reaction conditions to ensure high yield and purity. Industrial synthesis may involve batch or continuous flow reactions, utilizing larger quantities of reagents and advanced purification techniques like high-performance liquid chromatography (HPLC).

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, typically targeting the thiadiazole ring or the ethoxy groups.

Reduction: : Selective reduction can modify the amide or ester functionalities.

Substitution: : The ethyl ester and acetamido groups are susceptible to nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation may involve reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction might use hydrogen gas with a metal catalyst like palladium on carbon.

Substitution reactions could involve alkyl halides or acyl chlorides under anhydrous conditions.

Major Products Formed: : The major products formed depend on the type of reaction. Oxidation often leads to the formation of sulfoxides or sulfones. Reduction could yield alcohols or amines, while substitution reactions might introduce various functional groups onto the aromatic ring or ester moiety.

Scientific Research Applications

Ethyl 2-(2-((5-(3,4-diethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate has wide-ranging applications in scientific research:

Chemistry: : Used as an intermediate in the synthesis of complex molecules due to its reactive functional groups.

Biology: : Investigated for its potential as an enzyme inhibitor, particularly in relation to thiadiazole-containing compounds known to interact with biological systems.

Medicine: : Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: : Utilized in the development of novel materials and as a starting material for the synthesis of pesticides and herbicides.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-((5-(3,4-diethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate often involves its interaction with molecular targets like enzymes or receptors. The compound's thiadiazole ring can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecule. Pathways involved may include inhibition of specific enzymes or modulation of receptor functions.

Similar Compounds

Ethyl 2-(2-((5-benzamido-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate

Ethyl 2-(2-((5-(3,4-dimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate

Comparison: : Compared to these similar compounds, this compound stands out due to its unique ethoxy groups on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. This uniqueness may contribute to its more potent biological effects or different reactivity patterns in chemical syntheses.

Hope that covers the bases! Intrigued by the endless possibilities in the world of chemistry? Let's dive deeper into anything that piqued your curiosity!

Biological Activity

Ethyl 2-(2-((5-(3,4-diethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes a thiadiazole moiety, which is known for its diverse biological activities. The presence of the diethoxybenzamido group enhances its interaction with various biological targets.

Target Enzymes:

The primary target identified for this compound is the enzyme UDP-N-acetylmuramate/L-alanine ligase. This enzyme plays a crucial role in the biosynthesis of peptidoglycan in bacterial cell walls.

Mode of Action:

this compound inhibits the activity of UDP-N-acetylmuramate/L-alanine ligase by binding to its active site. This interaction disrupts peptidoglycan synthesis, leading to weakened bacterial cell walls and ultimately resulting in cell lysis and death.

Biological Activity

Research indicates that this compound exhibits antimicrobial , antifungal , and anticancer properties. Its ability to inhibit bacterial growth has been documented in various studies:

- Antimicrobial Activity: The compound has shown effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated a significant reduction in bacterial viability upon treatment with this compound.

- Antifungal Activity: Preliminary data suggest that it may also possess antifungal properties, although further studies are required to confirm this activity and elucidate the underlying mechanisms.

- Anticancer Potential: The compound's structural features suggest potential interactions with cancer-related pathways. Initial screening has indicated cytotoxic effects on certain cancer cell lines, warranting further investigation into its efficacy as an anticancer agent.

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Target Organisms/Cells | Reference |

|---|---|---|---|

| Antimicrobial | Effective against Gram-positive & Gram-negative bacteria | Various bacterial strains | |

| Antifungal | Preliminary evidence | Fungal strains | |

| Anticancer | Cytotoxic effects observed | Specific cancer cell lines |

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Initial toxicity studies indicate that the compound may cause mild irritation upon exposure. Further toxicological evaluations are necessary to establish a comprehensive safety profile before clinical applications can be considered .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s uniqueness lies in its 3,4-diethoxybenzamido and dual acetamido-ethyl acetate groups. Below is a comparative analysis with structurally related 1,3,4-thiadiazole derivatives:

Key Observations:

Substituent Impact on Bioactivity: The 3,4-diethoxybenzamido group in the target compound may offer enhanced electronic and steric effects compared to simpler substituents like 4-methoxybenzamido (44) or 3-chlorobenzamido (4l). These differences could modulate interactions with enzymes or receptors, as seen in antifungal and cytotoxic studies . Dual acetamido-ethyl acetate chains are uncommon in reported analogs. Such groups may improve solubility or metabolic stability compared to phenoxy (5e) or sugar-linked derivatives (4l) .

Synthetic Yields and Physical Properties :

- The target compound’s synthesis likely parallels methods for 44 and 4l, involving sequential coupling of benzamido and thioether-acetate groups. Yields (e.g., 74–88% in ) and melting points (132–180°C) are consistent with similar derivatives, suggesting comparable synthetic feasibility .

Biological Activity Gaps: While analogs like 4l exhibit antifungal activity via ergosterol inhibition , and 5-aryl derivatives show cytotoxicity , the target compound’s bioactivity remains uncharacterized in the provided evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.